molecular formula C14H14N2O7 B15212901 (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid

Cat. No.: B15212901
M. Wt: 322.27 g/mol
InChI Key: QMZGZQXNSUNJEY-CUVJYRNJSA-N
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Description

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid is a complex organic compound that features an indole nucleus. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid typically involves multiple steps, starting with the preparation of the indole nucleus. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxy group.

    Substitution: The acetamido group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a carboxylic acid, while reduction of the oxo group can yield a secondary alcohol.

Scientific Research Applications

(2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    Tryptophan: An essential amino acid that contains an indole nucleus.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

What sets (2S)-2-(2-(3-Hydroxy-2-oxoindolin-3-yl)acetamido)succinic acid apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H14N2O7

Molecular Weight

322.27 g/mol

IUPAC Name

(2S)-2-[[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]amino]butanedioic acid

InChI

InChI=1S/C14H14N2O7/c17-10(15-9(12(20)21)5-11(18)19)6-14(23)7-3-1-2-4-8(7)16-13(14)22/h1-4,9,23H,5-6H2,(H,15,17)(H,16,22)(H,18,19)(H,20,21)/t9-,14?/m0/s1

InChI Key

QMZGZQXNSUNJEY-CUVJYRNJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)N[C@@H](CC(=O)O)C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(CC(=O)NC(CC(=O)O)C(=O)O)O

Origin of Product

United States

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